![molecular formula C21H20N4O4 B3206633 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea CAS No. 1040671-34-8](/img/structure/B3206633.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
Overview
Description
1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known as BDDU and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of BDDU is not fully understood. However, studies have suggested that BDDU may exert its anti-inflammatory and antitumor effects by inhibiting the activation of NF-κB. NF-κB plays a critical role in the regulation of immune responses and inflammation. Inhibition of NF-κB activation can lead to a reduction in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. BDDU has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and physiological effects:
Studies have shown that BDDU can modulate various biochemical and physiological processes. BDDU has been reported to inhibit the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. It has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, BDDU has been reported to have antiviral activity against HBV and HSV.
Advantages and Limitations for Lab Experiments
BDDU has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Furthermore, BDDU has been reported to have low toxicity in vitro. However, there are some limitations to the use of BDDU in lab experiments. BDDU has poor solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of BDDU is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the study of BDDU. One potential direction is to investigate the potential therapeutic applications of BDDU in vivo. While BDDU has been shown to have promising results in vitro, further studies are needed to determine its efficacy in animal models. Another potential direction is to investigate the mechanism of action of BDDU in more detail. Understanding the mechanism of action of BDDU could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the toxicity profile of BDDU in vivo.
Scientific Research Applications
BDDU has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antitumor, and antiviral properties. Studies have shown that BDDU can inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. BDDU has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Furthermore, BDDU has been reported to have antiviral activity against hepatitis B virus (HBV) and herpes simplex virus (HSV).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-20-10-8-17(15-5-2-1-3-6-15)24-25(20)12-4-11-22-21(27)23-16-7-9-18-19(13-16)29-14-28-18/h1-3,5-10,13H,4,11-12,14H2,(H2,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAXKXXAITXTIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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